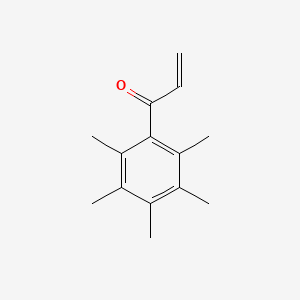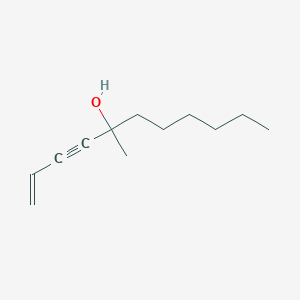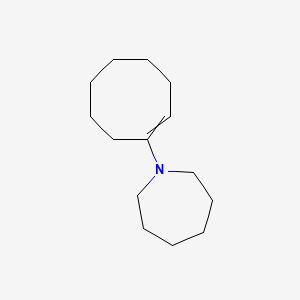
1-(Cyclooct-1-en-1-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclooct-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclooctene ring fused to an azepane ring
Preparation Methods
The synthesis of 1-(Cyclooct-1-en-1-yl)azepane can be achieved through several synthetic routes. One common method involves the photochemical dearomative ring expansion of nitroarenes, which converts the nitro group into a singlet nitrene. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the use of ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .
Chemical Reactions Analysis
1-(Cyclooct-1-en-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclooctene ring, depending on the reagents and conditions used. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized azepane derivatives.
Scientific Research Applications
1-(Cyclooct-1-en-1-yl)azepane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The unique structural properties of azepanes make them potential candidates for the development of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-(Cyclooct-1-en-1-yl)azepane involves its interaction with various molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Cyclooct-1-en-1-yl)azepane can be compared with other similar compounds, such as:
Azepane: A simpler seven-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring containing a double bond, but lacking the nitrogen atom.
Piperidine: A six-membered nitrogen-containing ring that is more common in medicinal chemistry.
The uniqueness of this compound lies in its combination of the cyclooctene and azepane rings, which imparts distinct structural and reactivity properties that are not found in simpler analogues.
Properties
CAS No. |
114041-06-4 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(cycloocten-1-yl)azepane |
InChI |
InChI=1S/C14H25N/c1-2-6-10-14(11-7-3-1)15-12-8-4-5-9-13-15/h10H,1-9,11-13H2 |
InChI Key |
SWFIBSFTFVUYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCC1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
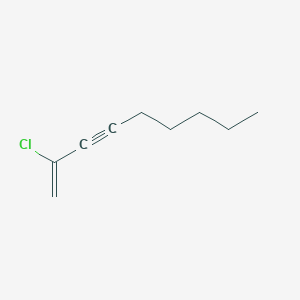
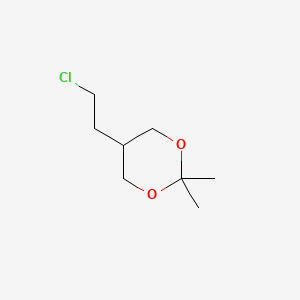
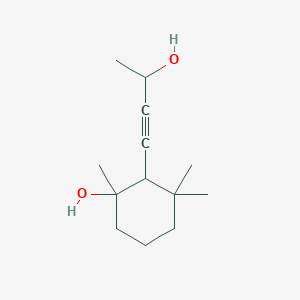
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
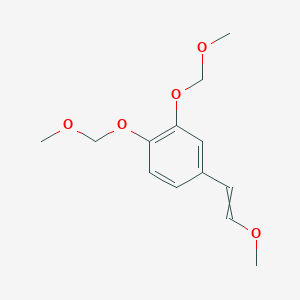

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
